

Physicochemical properties and spectral data of Guibourtinidol.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Guibourtinidol

Cat. No.: B15215378

[Get Quote](#)

Guibourtinidol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guibourtinidol is a flavan-3-ol, a type of flavonoid, that has been isolated from various plant sources, including the heartwood of *Cassia abbreviata*.^{[1][2]} As a member of the flavonoid family, it is of interest to researchers for its potential biological activities, which may include antioxidant and anti-inflammatory properties. This technical guide provides a detailed overview of the known physicochemical properties and spectral data for **Guibourtinidol**, compiled from available scientific literature. It is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

The fundamental physicochemical properties of **Guibourtinidol** are summarized in the table below. While some properties have been computationally predicted, experimental data for melting point and solubility are not readily available in the current literature.

| Property | Value | Source |
|-------------------|---|------------|
| Molecular Formula | C ₁₅ H ₁₄ O ₄ | PubChem[1] |
| Molecular Weight | 258.27 g/mol | PubChem[1] |
| IUPAC Name | (2R,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol | PubChem[1] |
| InChI | InChI=1S/C15H14O4/c16-11-4-1-9(2-5-11)15-13(18)7-10-3-6-12(17)8-14(10)19-15/h1-6,8,13,15-18H,7H2/t13-,15+/m0/s1 | PubChem[1] |
| InChIKey | RHYGXRGFSFQNLCDZGCQCFKSA-N | PubChem[1] |
| SMILES | C1--INVALID-LINK--O)C3=CC=C(C=C3)O">C@@HO | PubChem[1] |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| Optical Rotation | Data not available | |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and structural elucidation of natural products. This section provides an overview of the expected spectral data for **Guibourtinidol** based on its chemical class. While specific experimental spectra for **Guibourtinidol** are not widely published, predicted data and typical spectral characteristics for flavonoids are presented.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and elemental composition.

| Adduct | m/z (Predicted) |
|-------------------------------------|-----------------|
| [M+H] ⁺ | 259.09648 |
| [M+Na] ⁺ | 281.07842 |
| [M-H] ⁻ | 257.08192 |
| [M+NH ₄] ⁺ | 276.12302 |
| [M+K] ⁺ | 297.05236 |
| [M+H-H ₂ O] ⁺ | 241.08646 |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms. Specific, experimentally determined ¹H and ¹³C NMR data for **Guibourtinidol** are not available in the cited literature. However, databases provide predicted spectral data for structurally related compounds.

¹H NMR (Proton NMR): Provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

¹³C NMR (Carbon-13 NMR): Provides information about the carbon skeleton of a molecule. PubChem notes the availability of ¹³C NMR spectra, though the data is not directly displayed.[\[1\]](#)

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic rings in flavonoids. Flavonoids typically exhibit two major absorption bands: Band I (300-380 nm) and Band II (240-285 nm).[\[3\]](#)[\[4\]](#) The exact position and intensity of these bands can provide clues about the specific substitution pattern of the flavonoid.

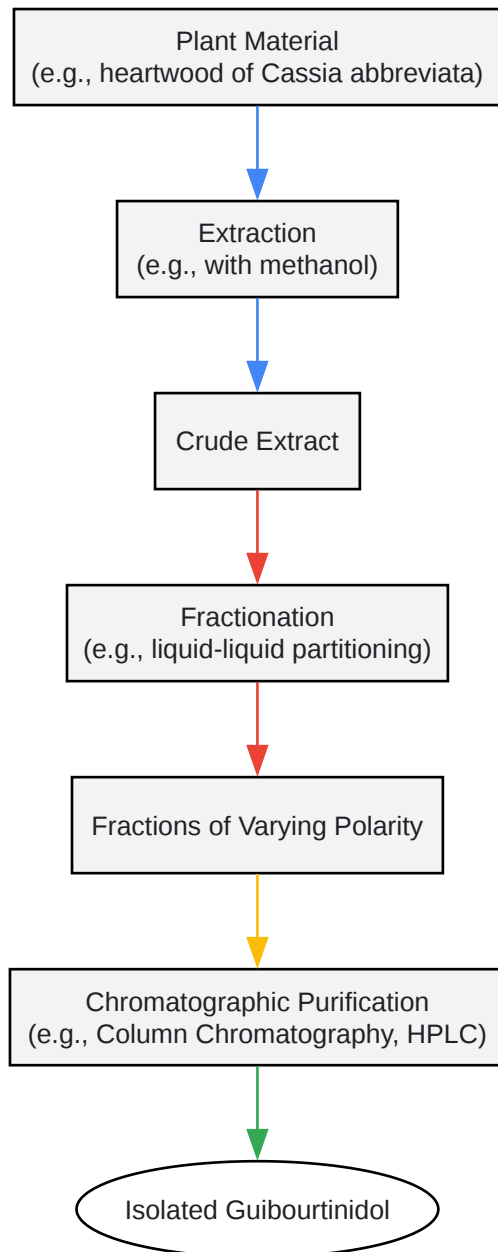
Experimental Protocols

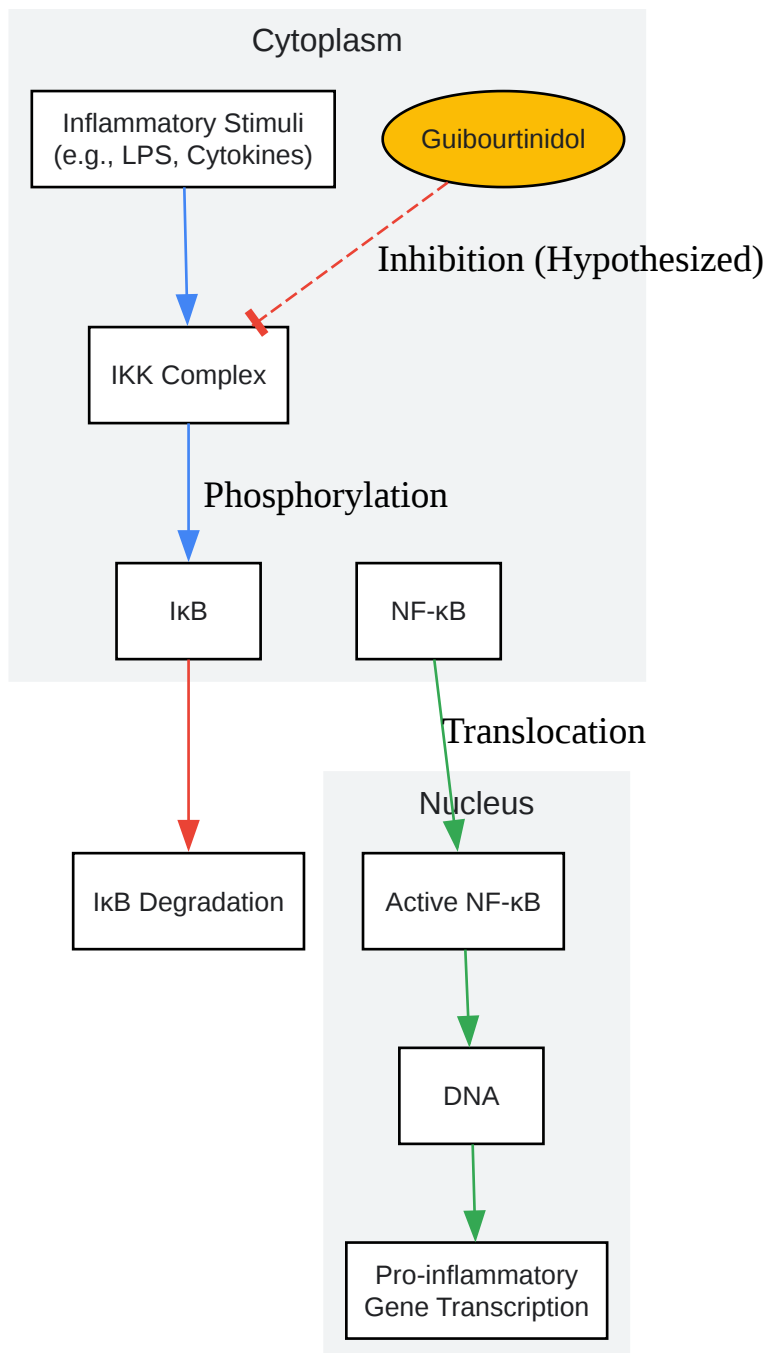
Detailed experimental protocols for the characterization of **Guibourtinidol** are not explicitly available. However, this section outlines general and widely accepted methodologies for determining the physicochemical and spectral properties of flavonoids.

Isolation and Purification

A general workflow for the isolation of flavonoids from a plant source is depicted below. This process typically involves extraction, fractionation, and chromatographic purification.

General Workflow for Flavonoid Isolation



Hypothesized Inhibition of NF- κ B Pathway by Guibourtinidol

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Identification of Flavonoids Using UV-Vis and MS Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activities of flavonoid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical properties and spectral data of Guibourtinidol.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15215378#physicochemical-properties-and-spectral-data-of-guibourtinidol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com